

# Spectroscopic Profile of 2-Chloronicotinaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chloronicotinaldehyde

Cat. No.: B135284

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the versatile synthetic intermediate, **2-Chloronicotinaldehyde**.

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-Chloronicotinaldehyde** (also known as 2-chloro-3-pyridinecarboxaldehyde), a pivotal building block in the synthesis of pharmaceuticals and other fine chemicals. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate compound characterization and quality control.

## Spectroscopic Data Summary

The structural elucidation and characterization of **2-Chloronicotinaldehyde** are critically supported by various spectroscopic techniques. The following tables summarize the essential data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **2-Chloronicotinaldehyde** in solution. The data presented below was obtained in deuterated chloroform ( $\text{CDCl}_3$ ).

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Chloronicotinaldehyde**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.45	s	-	H-7 (Aldehyde)
8.65	dd	4.8, 1.9	H-6
8.10	dd	7.6, 1.9	H-4
7.50	dd	7.6, 4.8	H-5

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Chloronicotinaldehyde**

Chemical Shift ( $\delta$ ) ppm	Assignment
188.0	C-7 (C=O)
154.0	C-2
153.5	C-6
138.0	C-4
130.0	C-3
128.5	C-5

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **2-Chloronicotinaldehyde** exhibits characteristic absorption bands corresponding to its aldehyde and chloro-pyridine moieties.

Table 3: Key IR Absorption Bands for **2-Chloronicotinaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3050	Weak-Medium	C-H stretch (aromatic)
~2850, ~2750	Weak	C-H stretch (aldehyde)
~1710	Strong	C=O stretch (aldehyde)
~1570, ~1450	Medium-Strong	C=C/C=N stretch (pyridine ring)
~1100	Medium	C-Cl stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.

Table 4: Mass Spectrometry Data for **2-Chloronicotinaldehyde**

m/z	Relative Intensity (%)	Assignment
141/143	100/33	[M] <sup>+</sup> (Molecular ion, showing isotopic pattern for one chlorine atom)
140/142	~90/30	[M-H] <sup>+</sup>
112/114	~40/13	[M-CHO] <sup>+</sup>
76	~50	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>

## Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **2-Chloronicotinaldehyde** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz for  $^1\text{H}$ ). For  $^{13}\text{C}$  NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to single lines for each unique carbon atom.

## Infrared (IR) Spectroscopy

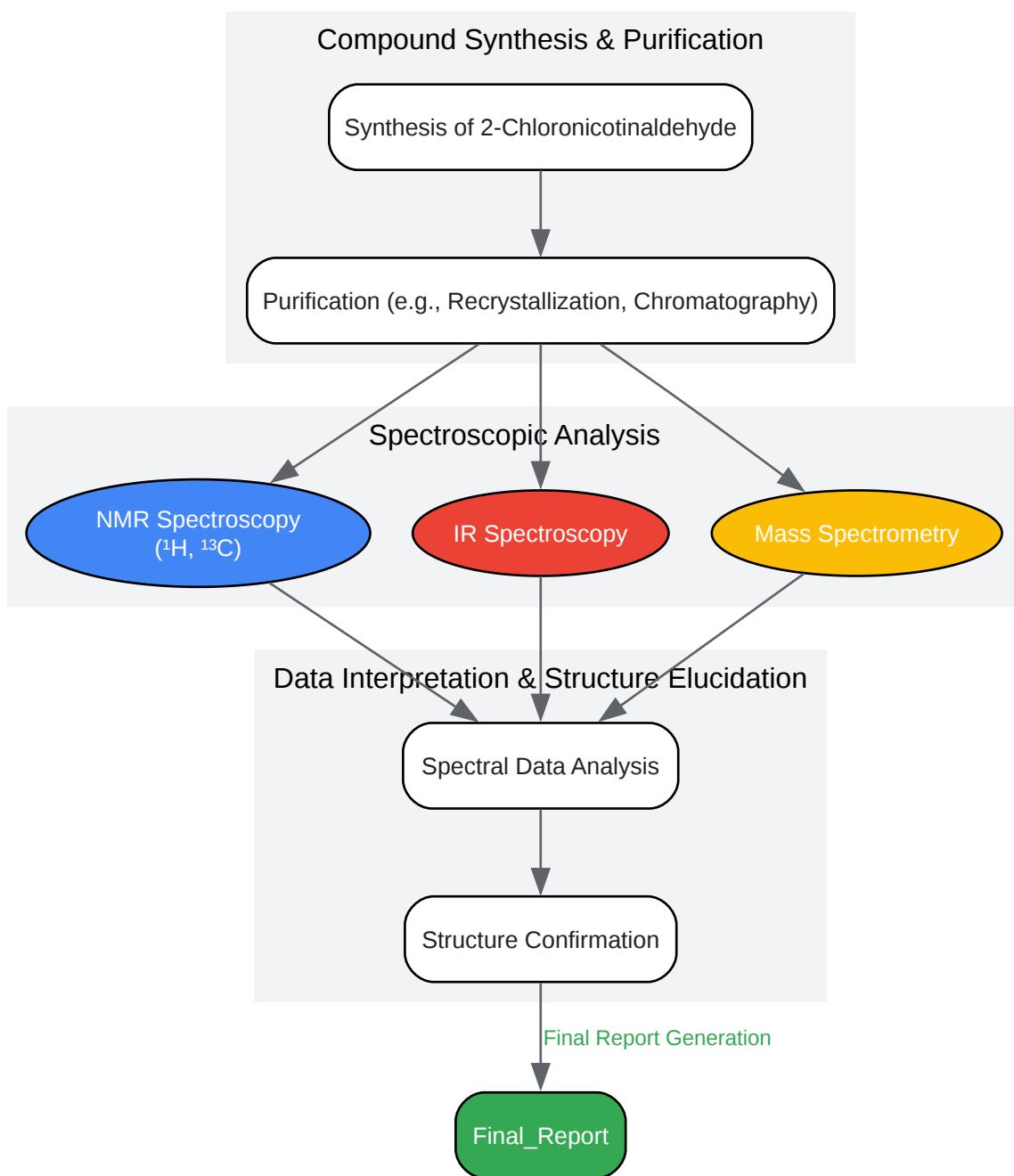
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid **2-Chloronicotinaldehyde** can be analyzed as a KBr pellet or as a thin film by dissolving the sample in a volatile solvent (e.g., dichloromethane), depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

## Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a high-energy electron beam, and the resulting ions are separated by a mass analyzer based on their mass-to-charge ratio.

## Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like **2-Chloronicotinaldehyde**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloronicotinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135284#spectroscopic-data-of-2-chloronicotinaldehyde-nmr-ir-ms>

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